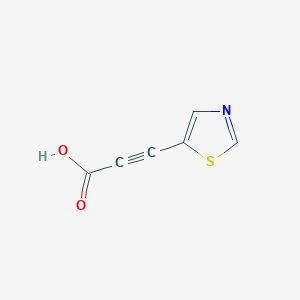
3-(1,3-Thiazol-5-yl)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Thiazol-5-yl)prop-2-ynoic acid is an organic compound that features a thiazole ring attached to a propynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-5-yl)prop-2-ynoic acid typically involves the formation of the thiazole ring followed by the introduction of the propynoic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. This is followed by the addition of the propynoic acid group through a series of reactions involving reagents such as propargyl bromide and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Thiazol-5-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thiazole derivatives.
Scientific Research Applications
3-(1,3-Thiazol-5-yl)prop-2-ynoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,3-Thiazol-5-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, such as antimicrobial activity or inhibition of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Thiazol-2-yl)prop-2-ynoic acid: A similar compound with a different position of the thiazole ring.
3-(1,3-Thiazol-4-yl)prop-2-ynoic acid: Another isomer with the thiazole ring in a different position.
Uniqueness
3-(1,3-Thiazol-5-yl)prop-2-ynoic acid is unique due to its specific structural configuration, which can influence its reactivity and biological activity. The position of the thiazole ring can affect the compound’s interaction with molecular targets, making it distinct from other isomers.
Properties
Molecular Formula |
C6H3NO2S |
|---|---|
Molecular Weight |
153.16 g/mol |
IUPAC Name |
3-(1,3-thiazol-5-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C6H3NO2S/c8-6(9)2-1-5-3-7-4-10-5/h3-4H,(H,8,9) |
InChI Key |
ACTMKAIZWRRTNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


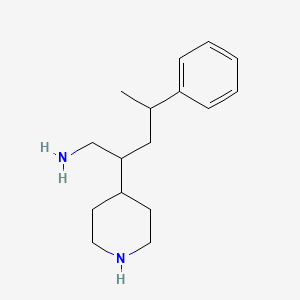
![Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13185258.png)
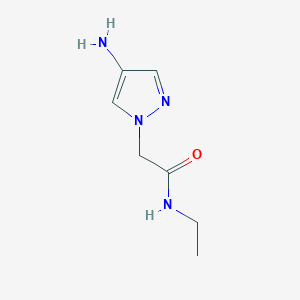
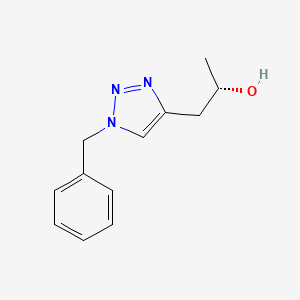

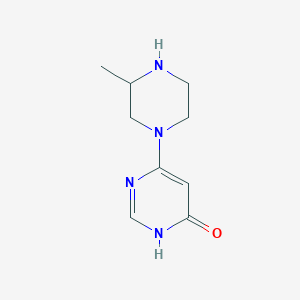


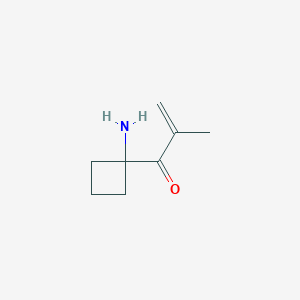
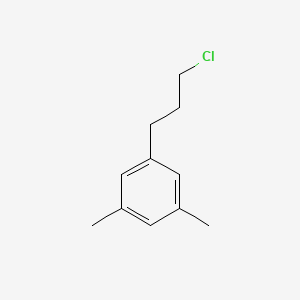
![2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13185306.png)
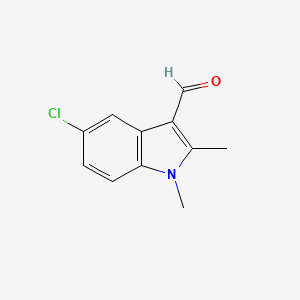
![3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13185322.png)
![(S)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13185330.png)
